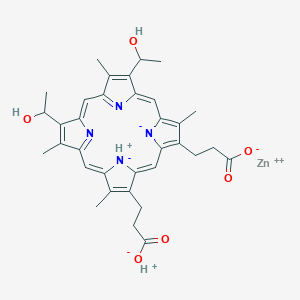![molecular formula C17H22N6O3S B228555 N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)
N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide, also known as DMABN-MTT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell metabolism. It has also been shown to have antioxidant properties and can reduce oxidative stress in cells.
实验室实验的优点和局限性
One advantage of using N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide. One area of interest is in the development of new fluorescent probes for imaging cancer cells. N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has shown promise in this area, but further research is needed to optimize its properties and improve its sensitivity and specificity. Another area of interest is in the development of new anti-cancer drugs that are based on the structure of N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide. By understanding the mechanism of action of N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide, researchers may be able to develop new drugs that are more effective and have fewer side effects than current treatments. Finally, there is interest in exploring the potential use of N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide in other areas of scientific research, such as neuroscience and immunology.
合成方法
N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide can be synthesized through a multistep reaction process that involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-morpholinyl)-1,2,5-thiadiazol-3-amine to form an intermediate product. The intermediate product is then treated with acetic anhydride and hydrazine hydrate to obtain the final product, N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide.
科学研究应用
N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
属性
分子式 |
C17H22N6O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |
InChI |
InChI=1S/C17H22N6O3S/c1-22(2)14-5-3-13(4-6-14)11-18-19-15(24)12-26-17-16(20-27-21-17)23-7-9-25-10-8-23/h3-6,11H,7-10,12H2,1-2H3,(H,19,24)/b18-11+ |
InChI 键 |
CJPQHWSYBAMAJV-WOJGMQOQSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=NSN=C2N3CCOCC3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=NSN=C2N3CCOCC3 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=NSN=C2N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)